4-Formyl-2,6-dimethylbenzoic acid
Overview
Description
4-Formyl-2,6-dimethylbenzoic acid, also known as 2,6-Dimethyl-4-formyl-benzoic acid, is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
. This indicates that the compound has 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it has been used in the preparation of dinuclear lanthanide complexes . These complexes were prepared using 2,6-dimethylbenzoic acid and 1,10-phenanthroline as main ligand and auxiliary ligand .Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.19 .Scientific Research Applications
Synthesis of 2,2′‐bis‐(2,6‐Dimethylbenzoyl)‐3,3′‐dimethyldibenzyl A synthesis starting from 2,6-dimethylbenzoic acid led to the formation of 2,2′-bis-(2,6-dimethylbenzoyl)-3,3′-dimethylbenzyl, showcasing the reactivity and utility of dimethylbenzoic acid derivatives in organic synthesis (Faber & Nauta, 2010).
Understanding Molecular Structure The study of 2,4-dimethylbenzoic acid molecules revealed their hydrogen-bonded dimeric nature and the steric strains influencing the molecules' conformation. This research adds to the understanding of the structural behavior of ortho-substituted dimeric derivatives of benzoic acid (Gliński et al., 2008).
Catalytic Applications The research evaluated the formate dehydrogenase activity of iridium-based pianostool complexes, revealing their effectiveness and potential applications in utilizing formic acid for energy storage (Keller et al., 2014).
Complex Synthesis and Antibacterial Activity Compounds synthesized from the condensation of dimethylbenzoic acid derivatives exhibited notable antibacterial activity, highlighting their potential in antimicrobial applications (Roșu et al., 2010).
Analyzing Crystal Structure Research on 2,4,6-trinitro-3,5-dimethylbenzoic acid elucidated its unique crystal structure and intermolecular interactions, contributing to the understanding of structural chemistry (Yu et al., 2007).
Safety and Hazards
The compound is considered hazardous and has the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Properties
IUPAC Name |
4-formyl-2,6-dimethylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLUAIAAIWYAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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